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Compound of Interest
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Cat. No.: B10830394 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the LATS kinase inhibitor GA-017 with other

notable alternatives, offering a comprehensive overview of their performance based on

available experimental data. The information is intended to assist researchers in selecting the

most appropriate tool compound for their studies of the Hippo signaling pathway and its role in

tissue regeneration and disease.

Introduction to LATS Kinase Inhibition
The Large Tumor Suppressor (LATS) kinases 1 and 2 are central components of the Hippo

signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis.[1] LATS1/2

act by phosphorylating and inactivating the transcriptional co-activators YAP (Yes-associated

protein) and TAZ (transcriptional co-activator with PDZ-binding motif).[2] Phosphorylation of

YAP/TAZ leads to their cytoplasmic sequestration and subsequent degradation, thereby

preventing their nuclear translocation and the activation of growth-promoting genes. Inhibition

of LATS1/2 kinases presents a promising therapeutic strategy to enhance tissue regeneration

by promoting the nuclear localization and activity of YAP/TAZ.[3] This guide focuses on a

comparative analysis of GA-017, a potent LATS1/2 inhibitor, and other key inhibitors such as

TRULI and TDI-011536.
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A direct comparison of the inhibitory activity of GA-017, TRULI, and TDI-011536 against LATS1

and LATS2, as well as their efficacy in cell-based assays, is crucial for evaluating their potential

as research tools. The following table summarizes their reported potencies.

Inhibitor Target IC50 (nM)

Cellular
EC50 (nM,
pYAP
Inhibition)

Ki (nM)
ATP
Competitio
n

GA-017 LATS1 4.10[4][5]

3510 (SKOV3

cell growth)

[4]

0.58[4][5]
Competitive[4

][5]

LATS2 3.92[4][5] 0.25[4][5]
Competitive[4

][5]

TRULI LATS1/2

Not explicitly

stated, potent

inhibitor

510[6] Not available
Competitive[6

]

TDI-011536 LATS1/2

Potent

nanomolar

inhibitor[7][8]

Significantly

more potent

than

TRULI[7]

Not available
Not explicitly

stated

Kinase Selectivity Profile
The specificity of a kinase inhibitor is a critical parameter to ensure that its biological effects are

on-target. While a comprehensive head-to-head kinome scan for all three inhibitors under

identical conditions is not publicly available, existing data provides insights into their selectivity.

GA-017: A screening against a panel of 321 kinases revealed that at a concentration of 100

nM, GA-017 inhibited the activity of 16 kinases from the AGC family by more than 65%.[2] This

suggests that GA-017 may have off-target effects that should be considered when interpreting

experimental results.

TRULI: In a kinome-binding panel of 314 kinases, TRULI exhibited stronger binding to 34

kinases than to LATS1, indicating a degree of promiscuity.[3]
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TDI-011536: While specific kinome scan data for TDI-011536 is not detailed in the provided

search results, it is described as a more potent and stable analog of TRULI.[7] A separate study

on a novel LATS inhibitor, compound '5l', highlighted its exceptional selectivity compared to

TRULI and GA-017, with activity against only three other kinases out of 468 tested.[3] This

underscores the ongoing efforts to develop more selective LATS inhibitors.

Cellular and In Vivo Activity
GA-017 has been shown to promote cell proliferation and the formation of spheroids and

organoids in 3D culture conditions.[2] It effectively inhibits YAP/TAZ phosphorylation in a dose-

dependent manner in both 2D and 3D cell cultures.[2]

TRULI has demonstrated the ability to induce the proliferation of normally post-mitotic cells,

such as those in the murine inner ear and cardiomyocytes.[7]

TDI-011536, being a more potent derivative of TRULI, shows enhanced efficacy in reducing

YAP phosphorylation and stimulating the proliferation of Müller glia in human retinal organoids.

[7] In vivo studies in mice have shown that TDI-011536 can suppress YAP phosphorylation for

several hours and activate YAP target gene expression in the heart, liver, and skin.[7][9]

Signaling Pathway and Experimental Workflow
To visualize the mechanism of action of these inhibitors and a typical experimental workflow,

the following diagrams are provided.
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Caption: The Hippo Signaling Pathway and the inhibitory action of LATS kinase inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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